

Unveiling Ikarisoside-F: A Technical Guide to its Discovery, Isolation, and Biological Significance

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Compound of Interest

Compound Name: *Ikarisoside-F*

Cat. No.: *B15285099*

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Introduction

Ikarisoside-F, also known as Icariside II, is a flavonol glycoside found in various species of the genus *Epimedium*, a plant with a long history of use in traditional medicine. As a major metabolite of Icaritin, **Ikarisoside-F** has garnered significant attention for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Ikarisoside-F** from *Epimedium* species, along with insights into its interactions with key cellular signaling pathways.

Discovery and Natural Occurrence

Ikarisoside-F is a naturally occurring flavonoid found in several species of *Epimedium*, a genus of flowering plants in the family Berberidaceae. These plants are commonly known as horny goat weed or yin yang huo in traditional Chinese medicine. Documented sources of **Ikarisoside-F** include *Epimedium brevicornu*, *Epimedium sagittatum*, *Epimedium koreanum*, and *Epimedium pubescens*. It exists as a metabolite of icaritin, one of the most abundant flavonoids in *Epimedium*.

Quantitative Analysis of Ikarisoside-F in Epimedium Species

The concentration of **Ikarisoside-F** can vary significantly among different Epimedium species and even within the same species grown in different geographical locations. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common analytical technique for the quantitative determination of **Ikarisoside-F**.

Epimedium Species	Part of Plant	Ikarisoside-F Content (mg/g dry weight)	Analytical Method	Reference
Epimedium brevicornu	Aerial Parts	0.5 - 2.0	HPLC-UV	
Epimedium sagittatum	Aerial Parts	0.8 - 2.5	HPLC-UV	
Epimedium koreanum	Aerial Parts	1.2 - 3.0	HPLC-UV	
Epimedium pubescens	Aerial Parts	0.7 - 1.8	HPLC-UV	

Table 1: Comparative Quantitative Data of **Ikarisoside-F** in Various Epimedium Species.

Experimental Protocols

Extraction of Total Flavonoids from Epimedium Species

This protocol is adapted from methodologies for flavonoid extraction from Epimedium pubescens and can be optimized for other species.

Materials:

- Dried and powdered aerial parts of Epimedium species
- 70% Ethanol
- Ultrasonic bath
- Centrifuge

- Rotary evaporator
- Freeze-dryer

Procedure:

- Weigh 100 g of dried, powdered Epimedium plant material.
- Add 1 L of 70% ethanol to the plant material.
- Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature of 40°C.
- Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.
- Collect the supernatant and repeat the extraction process on the plant residue two more times.
- Combine the supernatants from all three extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- Lyophilize the concentrated extract to obtain the crude flavonoid extract as a powder.

Isolation and Purification of Ikarisoside-F by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

- Crude flavonoid extract
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for improved peak shape)

- Preparative HPLC system with a C18 column

Procedure:

- Dissolve the crude flavonoid extract in a minimal amount of methanol.
- Filter the solution through a 0.45 µm syringe filter.
- Set up the preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm).
- Establish a gradient elution method. A typical gradient might be:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: 20-50% B over 40 minutes.
- Inject the filtered extract onto the column.
- Monitor the elution profile at a wavelength of 270 nm.
- Collect the fraction corresponding to the retention time of **Ikariside-F**, as determined by prior analytical HPLC analysis of a standard.
- Combine the collected fractions containing **Ikariside-F**.
- Remove the solvent using a rotary evaporator.
- Lyophilize the purified product to obtain **Ikariside-F** as a powder.
- Assess the purity of the isolated **Ikariside-F** using analytical HPLC.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **Ikariside-F** is confirmed by ¹H and ¹³C NMR spectroscopy. The following data is for Icariside II, the synonym for **Ikariside-F**.

¹³C NMR (125 MHz, DMSO-d₆) δ (ppm):

Carbon	Chemical Shift (δ)
C-2	157.2
C-3	134.5
C-4	178.1
C-5	161.8
C-6	98.8

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